2,3-Dihydro-1H-chinolin-4-on

Übersicht

Beschreibung

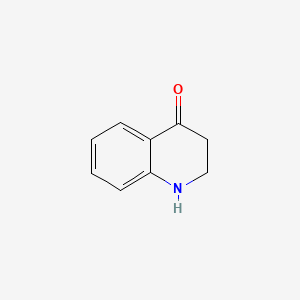

2,3-Dihydro-1H-quinolin-4-one is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of quinoline and features a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-quinolin-4-one has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: This compound has potential therapeutic applications, including as an antileishmanial agent.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

The primary target of 2,3-dihydro-1H-quinolin-4-one is the beta-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, smooth muscle tone, and metabolic rate.

Mode of Action

2,3-dihydro-1H-quinolin-4-one acts as a beta-adrenergic blocking agent . It binds to the beta-adrenergic receptors, blocking the binding of natural neurotransmitters like adrenaline. This prevents the activation of these receptors, thereby inhibiting the physiological responses to adrenaline.

Pharmacokinetics

One study has confirmed the stability of a similar compound in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability.

Action Environment

The action, efficacy, and stability of 2,3-dihydro-1H-quinolin-4-one can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from fire sources and oxidizing agents . The pH of the environment can also affect the compound’s stability and action .

Biochemische Analyse

Biochemical Properties

2,3-Dihydro-1H-quinolin-4-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways. Additionally, 2,3-dihydro-1H-quinolin-4-one can bind to β-adrenergic receptors, influencing cardiovascular functions . The compound’s interaction with these biomolecules highlights its potential as a therapeutic agent.

Cellular Effects

2,3-Dihydro-1H-quinolin-4-one exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of protein kinases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2,3-dihydro-1H-quinolin-4-one has been reported to impact cellular metabolism by altering the activity of metabolic enzymes . These effects underscore the compound’s potential in modulating cellular processes for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of action of 2,3-dihydro-1H-quinolin-4-one involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to phosphodiesterase enzymes results in their inhibition, thereby increasing cyclic nucleotide levels . Additionally, 2,3-dihydro-1H-quinolin-4-one can interact with β-adrenergic receptors, leading to changes in receptor activity and downstream signaling pathways . These molecular interactions contribute to the compound’s overall biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dihydro-1H-quinolin-4-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,3-dihydro-1H-quinolin-4-one is relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may contribute to the observed effects over extended periods. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2,3-dihydro-1H-quinolin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved cardiovascular function and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies have provided valuable insights into the compound’s safety and efficacy profile, guiding its potential use in clinical settings.

Metabolic Pathways

2,3-Dihydro-1H-quinolin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. The involvement of 2,3-dihydro-1H-quinolin-4-one in these metabolic pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of 2,3-dihydro-1H-quinolin-4-one within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it has been shown to bind to plasma proteins, which can influence its bioavailability and distribution in the body . Additionally, the compound’s localization within specific tissues and cells can affect its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of 2,3-dihydro-1H-quinolin-4-one plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 2,3-dihydro-1H-quinolin-4-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dihydro-1H-quinolin-4-one can be synthesized through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux can yield the desired product . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and iron(III) chloride as catalysts .

Industrial Production Methods

Industrial production methods for 2,3-dihydro-1H-quinolin-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolin-4-one derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-quinolin-4-one can be compared with other similar compounds, such as:

Quinoline: Lacks the dihydro and ketone functionalities, making it less reactive in certain chemical reactions.

Quinolin-4-one: Similar structure but without the dihydro functionality, affecting its chemical and biological properties.

Tetrahydroquinoline: Fully saturated version, which exhibits different reactivity and biological activity.

The uniqueness of 2,3-dihydro-1H-quinolin-4-one lies in its specific combination of functionalities, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

Overview

2,3-Dihydro-1H-quinolin-4-one (C9H9NO) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, making it a derivative of quinoline. Its biological significance stems from its interactions with various cellular targets, including enzymes and receptors, leading to potential therapeutic applications.

Target Interaction

The primary target of 2,3-dihydro-1H-quinolin-4-one is the beta-adrenergic receptors , where it acts as a beta-blocking agent . This interaction is crucial for its pharmacological effects, particularly in modulating cardiovascular responses and influencing metabolic pathways.

Biochemical Properties

The compound has been shown to inhibit phosphodiesterase enzymes, which play a significant role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting various signaling pathways within cells .

Biological Activities

2,3-Dihydro-1H-quinolin-4-one exhibits a broad spectrum of biological activities, which can be summarized as follows:

- Anticancer Activity : Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can significantly reduce cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines .

- Antifungal Activity : Compounds derived from 2,3-dihydro-1H-quinolin-4-one have displayed promising antifungal activity against various strains, particularly those containing specific functional groups such as semicarbazones .

- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging capabilities, suggesting their potential as antioxidant therapies.

- Antibacterial Activity : Certain derivatives have shown activity against Mycobacterium smegmatis, indicating potential as antituberculosis agents.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of 2,3-dihydro-1H-quinolin-4-one derivatives on breast cancer cells (MDA-MB-231), compounds were tested at concentrations of 10 µM, 15 µM, and 25 µM. The results indicated that at 10 µM concentration, the viability percentage dropped below 47% for some compounds. At higher concentrations (25 µM), several compounds reduced cell survival to approximately 30%, demonstrating significant bioactivity potential .

Table 2: GI50 Values Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | <10 |

| 3b | PC-3 | 28 |

| 4g | MDA-MB-231 | <30 |

| 4e | MRC-5 | >82 |

Pharmacokinetics and Stability

Pharmacokinetic studies indicate that similar compounds maintain stability in simulated gastric and intestinal fluids. This stability is crucial for their potential oral bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWPZNOVIHAWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276195 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-36-7 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dihydroquinolin-4(1H)-one?

A1: The molecular formula of 2,3-dihydroquinolin-4(1H)-one is C9H9NO, and its molecular weight is 147.17 g/mol.

Q2: How can 2,3-dihydroquinolin-4(1H)-ones be synthesized?

A2: Several methods exist for synthesizing 2,3-dihydroquinolin-4(1H)-ones:

- Acid-catalyzed cyclization of 2-aminochalcones: This widely employed method involves the reaction of 2-aminoacetophenone with benzaldehyde derivatives under basic conditions to form 2-aminochalcones, followed by acid-catalyzed cyclization. [, , , , , , ]

- Palladium-catalyzed carbonylative cyclization: This method utilizes palladium catalysts and carbon monoxide to construct the dihydroquinolinone ring from N-(2-pyridyl)sulfonyl (N-SO2Py)-2-iodoanilines and terminal alkenes. [, ]

- Silver(I) triflate catalyzed synthesis: This mild and efficient one-pot procedure involves reacting o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate. []

- Tetrazole 5-acetic acid catalyzed synthesis: This method utilizes 1H-Tetrazole 5-acetic acid (TAA) as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2’-aminoacetophenone under solvent-free conditions. []

- Other methods: Alternative synthetic approaches include the use of silica chloride, zirconyl nitrate, antimony trichloride, and indium(III) chloride as catalysts. [, , , , ]

Q3: What spectroscopic data are useful for characterizing 2,3-dihydroquinolin-4(1H)-ones?

A3: NMR spectroscopy (both 1H and 13C), IR spectroscopy, and mass spectrometry are commonly employed for characterizing these compounds. [, ] X-ray crystallography can also be used to determine the relative stereochemistry of 2,3-dihydroquinolin-4(1H)-one derivatives. []

Q4: What are some common chemical transformations of 2,3-dihydroquinolin-4(1H)-ones?

A4: 2,3-dihydroquinolin-4(1H)-ones can undergo various transformations, including:

- Halogenation: These compounds readily undergo regioselective and stereoselective α-halogenation at the 3-position using reagents like iodine or pyridinium perbromide. [, ]

- Suzuki-Miyaura cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable the introduction of aryl groups at the 6- and 8-positions of 2,3-dihydroquinolin-4(1H)-ones. []

- Oxidation: Treatment with thallium(III) p-tolylsulfonate or iodine can oxidize 2,3-dihydroquinolin-4(1H)-ones to the corresponding quinolin-4(1H)-ones or 4-methoxyquinolines, respectively. [, , ]

- Dehydrosulfonylation: 2-aryl-3-bromo-1-methanesulfonyl-2,3-dihydroquinolin-4(1H)-ones can undergo dimethyl sulfoxide (DMSO)-promoted dehydrosulfonylation to yield 2-aryl-3-bromoquinolin-4(1H)-ones. []

Q5: How do substituents on the 2,3-dihydroquinolin-4(1H)-one scaffold affect its reactivity?

A5: The nature and position of substituents can significantly influence the reactivity of the dihydroquinolinone core. For instance, electron-donating groups generally enhance reactivity towards electrophilic attack, while electron-withdrawing groups have the opposite effect. The presence of bulky substituents at the 2-position can hinder certain reactions due to steric hindrance. [, , ]

Q6: What are the known biological activities of 2,3-dihydroquinolin-4(1H)-ones?

A6: 2,3-Dihydroquinolin-4(1H)-ones exhibit a broad spectrum of biological activities, including:

- Anticancer activity: Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some showing selectivity for cancer cells over normal cells. []

- Antifungal activity: Many 2,3-dihydroquinolin-4(1H)-one derivatives, particularly those containing semicarbazone moieties, display promising antifungal activity against various fungal strains. [, ]

- Antioxidant activity: Certain derivatives exhibit potent free radical scavenging ability, making them potential candidates for antioxidant therapies. []

- Antibacterial activity: Some 4-alkoxy-2-arylquinoline derivatives, synthesized from 2,3-dihydroquinolin-4(1H)-one precursors, show promising activity against Mycobacterium smegmatis, suggesting potential as antituberculosis agents. []

Q7: Are there any known drug candidates or pharmaceuticals based on the 2,3-dihydroquinolin-4(1H)-one scaffold?

A7: While no currently marketed drugs are solely based on the 2,3-dihydroquinolin-4(1H)-one core, this scaffold serves as a crucial building block in several drug discovery programs, particularly in anticancer and antimicrobial research. [, ]

Q8: What are the limitations of using 2,3-dihydroquinolin-4(1H)-ones as therapeutic agents?

A8: Despite their promising biological activities, several challenges need to be addressed before 2,3-dihydroquinolin-4(1H)-ones can be developed into viable therapeutics:

Q9: What are some other potential applications of 2,3-dihydroquinolin-4(1H)-ones beyond medicinal chemistry?

A9: Apart from their therapeutic potential, 2,3-dihydroquinolin-4(1H)-ones hold promise in diverse fields:

- Fluorescent probes: Derivatives exhibiting solvatochromic fluorescence emission properties show potential as sensors for specific analytes, such as fluoride ions. []

- Catalysts: The inherent chirality of certain 2,3-dihydroquinolin-4(1H)-ones makes them attractive candidates for developing chiral catalysts for asymmetric synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.